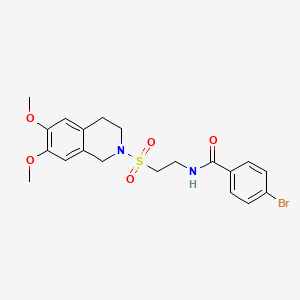
4-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has drawn interest in various scientific fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:
Synthesis of 4-Bromobenzamide
Starting materials: : 4-Bromoaniline and benzoyl chloride
Conditions: : Reaction in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane.
Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline
Starting materials: : 3,4-Dimethoxyphenethylamine and formaldehyde.
Conditions: : Cyclization under acidic conditions, followed by reduction to yield the dihydroisoquinoline derivative.
Linkage via Sulfonylation
Starting materials: : The dihydroisoquinoline and ethylene sulfonyl chloride.
Conditions: : React under basic conditions to form the sulfonylated intermediate.
Final Coupling
Starting materials: : The sulfonylated intermediate and 4-bromobenzamide.
Conditions: : Coupling reaction under dehydrating conditions such as using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
The industrial synthesis generally follows similar steps but on a larger scale, optimizing reaction conditions for higher yields and purity. Using automated reactors and controlled environments ensures reproducibility and safety.
化学反应分析
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation at the dihydroisoquinoline ring, forming quinone-like derivatives, or reduction to fully saturated isoquinolines.
Substitution: : The bromine atom on the benzamide ring can be substituted with various nucleophiles, leading to a diverse array of derivatives.
Hydrolysis: : Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding acid and amine.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles like amines, thiols, or alkoxides under mild heating.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Saturated isoquinoline derivatives.
Substitution: : N-substituted benzamides with varied functional groups.
科学研究应用
Chemistry
Synthesis of complex molecules: : Used as a precursor or intermediate in the synthesis of various complex organic compounds.
Study of reaction mechanisms: : Its distinctive structure makes it suitable for studying reaction pathways and mechanisms.
Biology
Enzyme inhibition: : The compound may inhibit certain enzymes, making it useful in biochemical assays and studies.
Cellular studies: : Its derivatives can be used to probe cellular functions and mechanisms.
Medicine
Drug development: : Potential as a lead compound for developing new pharmaceuticals targeting specific pathways or enzymes.
Therapeutic agent: : Could be explored for its therapeutic potential against various diseases.
Industry
Specialty chemicals: : Utilized in the production of fine chemicals and specialty reagents.
Material science:
作用机制
The mechanism of action of 4-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide largely depends on its interaction with biological targets:
Molecular Targets: : Enzymes, receptors, or other proteins that it may bind to or inhibit.
Pathways Involved: : Can interfere with or modulate specific biochemical pathways, leading to changes in cellular function or activity.
相似化合物的比较
Similar Compounds
4-Bromo-N-(2-(ethylsulfonyl)ethyl)benzamide: : Lacks the dihydroisoquinoline moiety.
6,7-Dimethoxyisoquinoline derivatives: : Various analogs with different substituents.
N-(2-(sulfonyl)ethyl)benzamide derivatives: : Differing in the aryl substitution pattern.
Uniqueness
The combination of the brominated benzamide with the sulfonylated isoquinoline imparts unique chemical and biological properties that are not found in simpler analogs.
属性
IUPAC Name |
4-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O5S/c1-27-18-11-15-7-9-23(13-16(15)12-19(18)28-2)29(25,26)10-8-22-20(24)14-3-5-17(21)6-4-14/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVIXPJPAPEHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2674217.png)
![N-(2,4-dimethoxyphenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2674219.png)

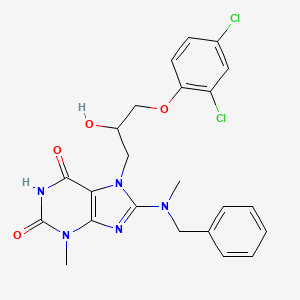
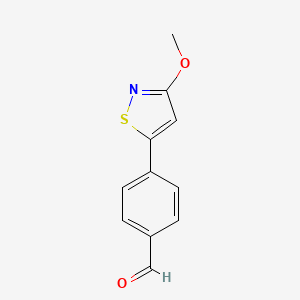
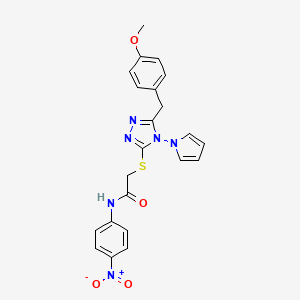
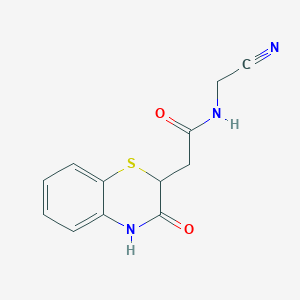
![5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2674228.png)
![2-Amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2674230.png)
![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2674233.png)
![N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide](/img/structure/B2674234.png)
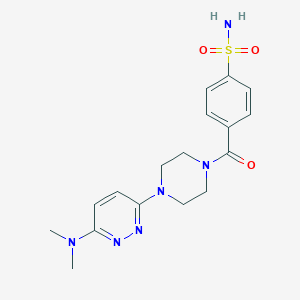
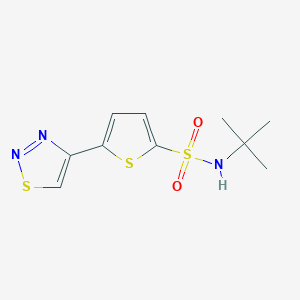
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2674237.png)
